N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDZLWDMYTMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide typically involves the reaction of 4-chlorobenzylamine with 4-ethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting intermediate is then subjected to a condensation reaction with acryloyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chlorinated Cinnamamides
Chlorinated cinnamamides are widely studied for their antibacterial and antimycobacterial activities. Key comparisons include:
Key Findings :
- Chlorine Position and Bioactivity: Dichlorinated derivatives (e.g., 3,4-dichlorophenyl) exhibit broader antibacterial spectra and higher potency than mono-chlorinated analogs . The target compound’s single 4-chlorobenzyl group may limit its antibacterial efficacy compared to dichloro derivatives.
- Ethoxy vs.
Anti-inflammatory Cinnamamides
Compounds isolated from Lycium yunnanense and Lycium barbarum roots, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide , share structural similarities with the target compound but differ in substituent chemistry:
- 4-Ethoxyphenyl vs.
- Anti-inflammatory Activity: Ethoxy-containing analogs (e.g., compound 10 in ) show IC50 values <17 µM in NO inhibition assays, comparable to quercetin (IC50 = 17.21 µM) .
Cytotoxicity and Selectivity
3,4-Dichlorocinnamanilides in demonstrate low cytotoxicity to mammalian cells (e.g., porcine macrophages), suggesting that strategic halogenation and substituent selection can enhance selectivity . The target compound’s 4-ethoxyphenyl group may further reduce cytotoxicity compared to trifluoromethyl or dichlorophenyl groups.
Biological Activity
N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a prop-2-enamide backbone characterized by the following structural components:
- 4-Chlorophenyl group : This halogenated moiety may enhance the compound's biological activity.
- Ethoxyphenyl group : This substitution can affect solubility and interaction with biological targets.
The molecular formula of this compound is CHClNO\ with a molecular weight of approximately 317.8 g/mol.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use in developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition can lead to reduced production of prostaglandin E2 (PGE2), a key mediator in inflammation .
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound likely interacts with enzymes such as COX, modulating their activity and thereby influencing inflammatory pathways .
- Receptor Binding : It may bind to various receptors involved in pain and inflammation, leading to therapeutic effects.
- Cellular Pathways : The compound could affect signaling pathways related to cell proliferation and apoptosis, which is crucial for its potential anticancer properties.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
